![molecular formula C16H28N2O6 B2538016 7-Oxa-2-azaspiro[3.5]nonane hemioxalate CAS No. 1408076-09-4; 1523571-04-1](/img/structure/B2538016.png)
7-Oxa-2-azaspiro[3.5]nonane hemioxalate
Description
7-Oxa-2-azaspiro[3.5]nonane hemioxalate is a spirocyclic compound featuring a nitrogen atom at position 2 and an oxygen atom at position 7 within a bicyclic [3.5]nonane framework. Its hemioxalate salt form (CAS 1523571-04-1) has a molecular formula of 2(C₇H₁₃NO)·C₂H₂O₄ and a molecular weight of 344.40 g/mol . The compound is commercially available with purities ≥97% and is stored at room temperature . It serves as a bioisostere for pipecolic acid in drug design, offering enhanced water solubility and reduced toxicity in analogs such as modified Bupivacaine .
Propriétés
IUPAC Name |
7-oxa-2-azaspiro[3.5]nonane;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJWLMVIJBWYFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC2.C1COCCC12CNC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Variations and Key Physicochemical Properties
The spiro[3.5]nonane core is shared among analogs, but heteroatom placement and stoichiometry with oxalic acid differentiate their properties:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Storage Conditions |
---|---|---|---|---|---|
7-Oxa-2-azaspiro[3.5]nonane hemioxalate | 1523571-04-1 | 2(C₇H₁₃NO)·C₂H₂O₄ | 344.40 | ≥97% | Room temperature |
7-Oxa-2-azaspiro[3.5]nonane oxalate | 1408076-09-4 | C₉H₁₅NO₅ | 217.22 | ≥97% | 2–8°C (inert gas) |
2-Oxa-7-azaspiro[3.5]nonane hemioxalate | 1379811-94-5 | 2(C₇H₁₃NO)·C₂H₂O₄ | 344.40 | 95% | Not specified |
6-Oxa-2-azaspiro[3.5]nonane hemioxalate | 1523606-37-2 | 2(C₇H₁₃NO)·C₂H₂O₄ | 344.40 | 95% | Not specified |
7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hemioxalate | 1501856-47-8 | C₁₆H₂₈N₂O₈S₂ | 440.53 | 97% | Room temperature |
Key Observations :
- Heteroatom Position : Swapping oxygen and nitrogen positions (e.g., 7-oxa-2-aza vs. 2-oxa-7-aza) alters electronic properties and hydrogen-bonding capacity, impacting solubility and receptor interactions .
- Stoichiometry : Hemioxalate (2:1 base-to-acid ratio) vs. oxalate (1:1) forms affect molecular weight and crystallinity .
Q & A
Q. How to interpret conflicting cytotoxicity data between 2D monolayer vs. 3D spheroid models?
- Methodological Answer : 3D models often show 10-100× higher IC₅₀ due to hypoxia-induced drug resistance. Use Seahorse XF assays to quantify oxygen consumption rates (OCR). Compounds with OCR inhibition >50% in 3D models require hypoxia-responsive prodrug modifications (e.g., nitroreductase-activated derivatives) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.